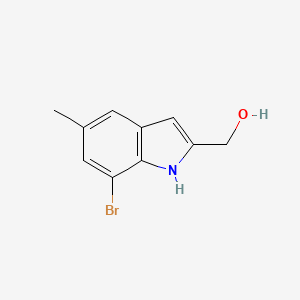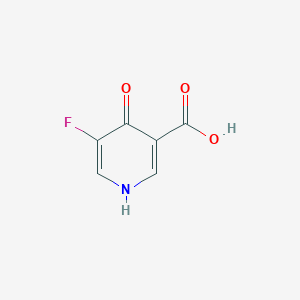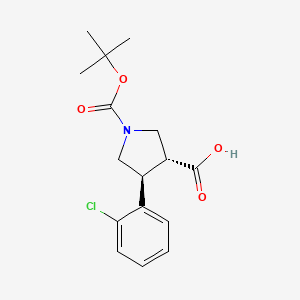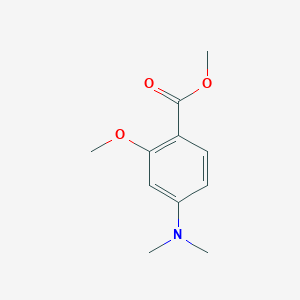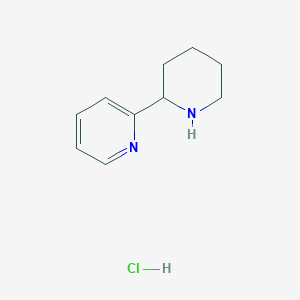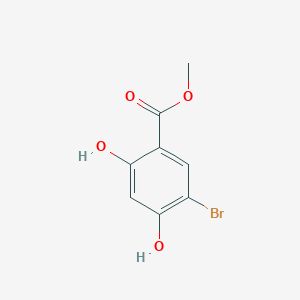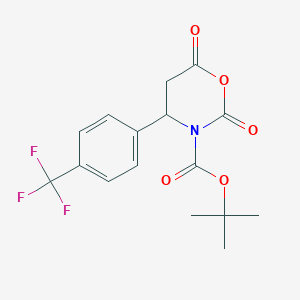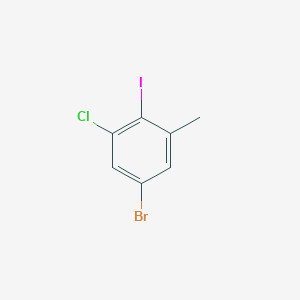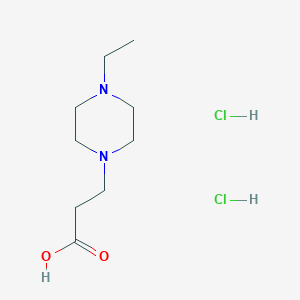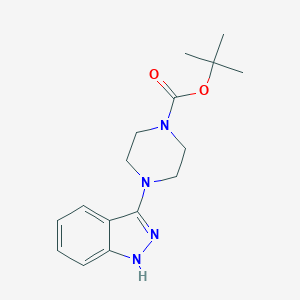![molecular formula C16H22BrN3O4 B1437356 Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 906559-32-8](/img/structure/B1437356.png)
Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C16H22BrN3O4 and its molecular weight is 400.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Significance in Receptor Occupancy Studies
Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate, due to its structural and chemical characteristics, is likely to be involved in receptor occupancy and related pharmacological studies. For instance, research on a structurally similar compound, DU 125530, highlighted its potential applications in treating anxiety and mood disorders. It was found that DU 125530, a selective 5-HT(1A) antagonist, achieved significant brain 5-HT(1A) receptor occupancy in clinical trials, indicating its promise in developing new treatments for such conditions (Rabiner et al., 2002).
Involvement in Environmental and Consumer Product Studies
The chemical's tert-butyl group is structurally similar to compounds used in consumer products, which are subjects of environmental health studies. For example, research on butylated hydroxytoluene (BHT) and its metabolites in human urine samples from various regions demonstrated widespread human exposure to synthetic phenolic antioxidants. These studies reveal the ubiquity and potential health implications of such compounds in everyday products (Wang & Kannan, 2019).
Role in Allergic Response and Contact Dermatitis Studies
The tert-butyl group, part of the compound's structure, is also found in substances that induce allergic reactions, as evidenced by studies on p-tert-butylphenol-formaldehyde resin. These studies provide insights into the allergenicity of monomers and trimers in such resins, contributing valuable information for diagnostic and preventive measures in contact dermatitis (Zimerson & Bruze, 2002).
Metabolic Studies and Biomonitoring
Compounds with tert-butyl groups, like this compound, are often studied for their metabolism and excretion kinetics. For instance, studies on lysmeral, a synthetic fragrance with a tert-butyl group, detail its metabolization and subsequent excretion, highlighting the potential toxicokinetics relevant to consumer safety assessments (Scherer et al., 2017).
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(17)9-11(10-18-13)14(21)23-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYBQUHXJQHJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651406 | |
| Record name | tert-Butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906559-32-8 | |
| Record name | tert-Butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


